molecular formula C17H34O3 B1217120 3-Hydroxy-15-methylhexadecanoic acid CAS No. 25491-28-5

3-Hydroxy-15-methylhexadecanoic acid

Cat. No.: B1217120
CAS No.: 25491-28-5
M. Wt: 286.4 g/mol
InChI Key: QNQSVWWSUQHSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-15-methylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C17H34O3. This compound is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fifteenth carbon of the hexadecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-15-methylhexadecanoic acid typically involves the hydroxylation of 15-methylhexadecanoic acid. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Certain bacterial species, like Bacteroides, have been identified to naturally produce this compound through their metabolic pathways. The optimization of fermentation conditions, including temperature, pH, and nutrient supply, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-15-methylhexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-15-methylhexadecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-15-methylhexadecanoic acid involves its interaction with specific enzymes and metabolic pathways. In microbial systems, it is synthesized through the fatty acid biosynthesis pathway, where it acts as an intermediate. The hydroxyl group at the third carbon plays a crucial role in its reactivity and interaction with other molecules. The compound’s effects are mediated through its incorporation into cellular membranes and its influence on membrane fluidity and function .

Comparison with Similar Compounds

  • 3-Hydroxy-14-methylpentadecanoic acid
  • 2-Hydroxy-3-methylhexadecanoic acid
  • 3-Hydroxy-16-methylheptadecanoic acid

Comparison: 3-Hydroxy-15-methylhexadecanoic acid is unique due to its specific branching and hydroxylation pattern. Compared to similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable in certain applications, such as its use as a chemotaxonomic marker in microbial studies .

Properties

IUPAC Name

3-hydroxy-15-methylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQSVWWSUQHSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948384
Record name 3-Hydroxy-15-methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25491-28-5
Record name 3-Hydroxy-15-methylhexadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025491285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-15-methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-15-methylhexadecanoic acid
Reactant of Route 2
3-Hydroxy-15-methylhexadecanoic acid
Reactant of Route 3
3-Hydroxy-15-methylhexadecanoic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-15-methylhexadecanoic acid
Reactant of Route 5
3-Hydroxy-15-methylhexadecanoic acid
Reactant of Route 6
3-Hydroxy-15-methylhexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.